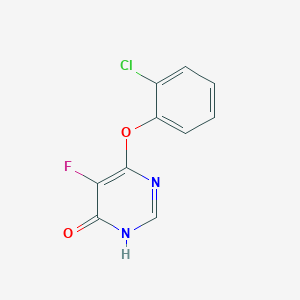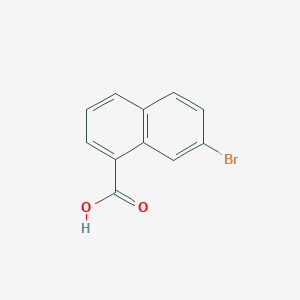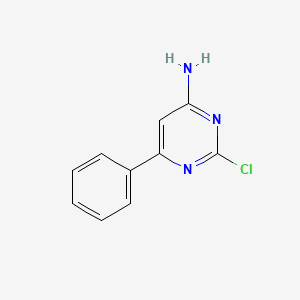
2-Chloro-6-phenylpyrimidin-4-amine
Descripción general
Descripción
2-Chloro-6-phenylpyrimidin-4-amine is a chemical compound with the CAS Number: 54994-35-3 . It has a molecular weight of 205.65 . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of 2-Chloro-6-phenylpyrimidin-4-amine is C10H8ClN3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-phenylpyrimidin-4-amine are not available, pyrimidines are known to be involved in a variety of chemical reactions . These include oxidative annulation, ZnCl2-catalyzed three-component coupling reactions, and base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis
2-Chloro-6-phenylpyrimidin-4-amine is a solid compound . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Application in Cancer Research
- Specific Scientific Field : Bioorganic Chemistry
- Summary of the Application : 2-Chloro-6-phenylpyrimidin-4-amine has been used in the synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives, which have been tested for their antitumor activity .
- Methods of Application or Experimental Procedures : A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized. The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells. The CDK6 inhibitory activities of these compounds were also tested .
- Results or Outcomes : The most potent compound (IVj) showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Application in Anti-Inflammatory Research
- Specific Scientific Field : Bioorganic Chemistry
- Summary of the Application : Pyrimidines, including 2-Chloro-6-phenylpyrimidin-4-amine, have been studied for their anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are evaluated by testing their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Chemical Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chloro-6-phenylpyrimidin-4-amine is used as a starting material in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but in general, 2-Chloro-6-phenylpyrimidin-4-amine can be used to produce a wide range of organic compounds .
Application in Antioxidant Research
- Specific Scientific Field : Bioorganic Chemistry
- Summary of the Application : Pyrimidines, including 2-Chloro-6-phenylpyrimidin-4-amine, have been studied for their antioxidant activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application or Experimental Procedures : The antioxidant effects of pyrimidines are evaluated by testing their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Chloro-6-phenylpyrimidin-4-amine is used in the synthesis of various compounds in medicinal chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but in general, 2-Chloro-6-phenylpyrimidin-4-amine can be used to produce a wide range of compounds with potential medicinal applications .
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
While specific future directions for 2-Chloro-6-phenylpyrimidin-4-amine are not available, pyrimidines in general are a focus of ongoing research. They are being explored for their potential in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the critical directions for future catalysis research .
Propiedades
IUPAC Name |
2-chloro-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUHZJARRPBHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704387 | |
| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenylpyrimidin-4-amine | |
CAS RN |
54994-35-3 | |
| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



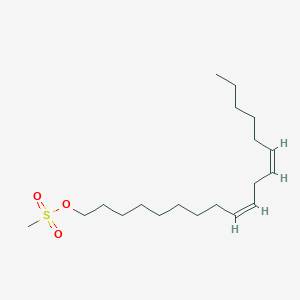
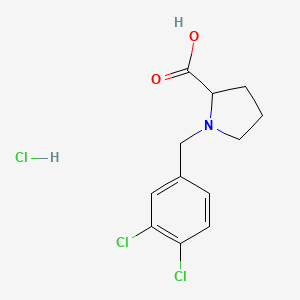

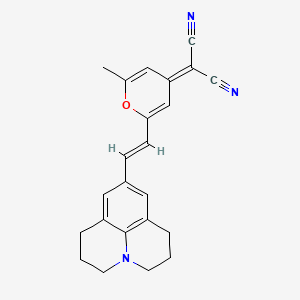
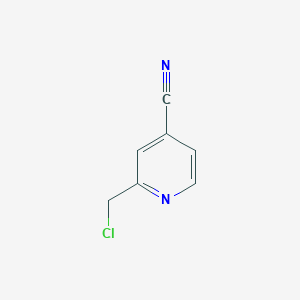
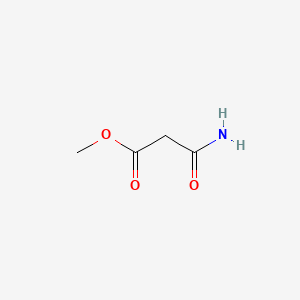
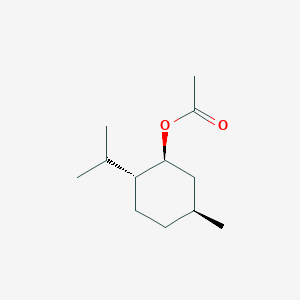
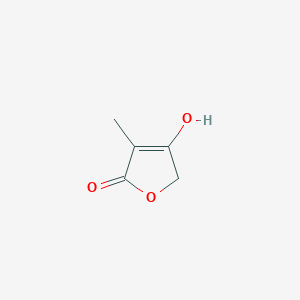
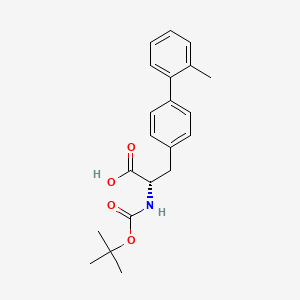
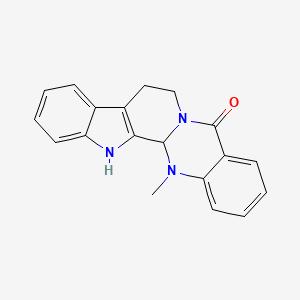
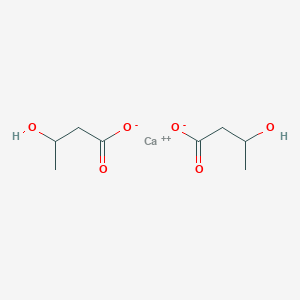
![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)
